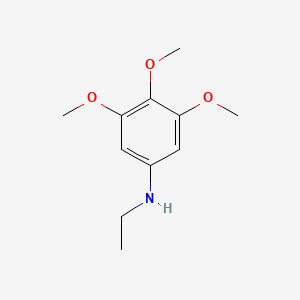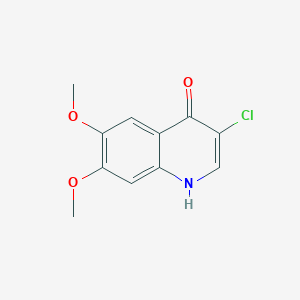
4-Quinolinol, 3-chloro-6,7-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Quinolinol, 3-chloro-6,7-dimethoxy- involves several steps:
Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is performed to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline.
Chlorination: Finally, chlorination of the hydroxyquinoline produces 4-chloro-6,7-dimethoxyquinoline.
Análisis De Reacciones Químicas
4-Quinolinol, 3-chloro-6,7-dimethoxy- undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, which can further react to form different derivatives.
Substitution: Halogenation, particularly chlorination, is a common reaction for this compound, leading to the formation of chlorinated derivatives
Common reagents used in these reactions include POCl3, diphenyl ether, and hydrogenation catalysts. The major products formed from these reactions are various quinoline derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
4-Quinolinol, 3-chloro-6,7-dimethoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: This compound has shown potential in biological studies due to its structural similarity to naturally occurring quinolines.
Medicine: It is used in the development of antineoplastic drugs such as cabozantinib and tivozanib.
Industry: The compound is valuable in the pharmaceutical industry for the synthesis of various drugs.
Mecanismo De Acción
The mechanism of action of 4-Quinolinol, 3-chloro-6,7-dimethoxy- involves its interaction with molecular targets in biological systems. It can inhibit specific enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparación Con Compuestos Similares
4-Quinolinol, 3-chloro-6,7-dimethoxy- can be compared with other similar compounds such as:
4-Hydroxyquinoline: A naturally occurring compound with similar biological activities.
2-Hydroxyquinoline: Another quinoline derivative with distinct chemical properties.
6,7-Dimethoxy-4-quinolinol: A closely related compound with similar structural features
These compounds share the quinoline backbone but differ in their substituents, leading to unique chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10ClNO3 |
|---|---|
Peso molecular |
239.65 g/mol |
Nombre IUPAC |
3-chloro-6,7-dimethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10ClNO3/c1-15-9-3-6-8(4-10(9)16-2)13-5-7(12)11(6)14/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
LBTMVSPZTLRPAT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


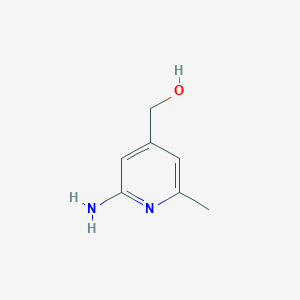
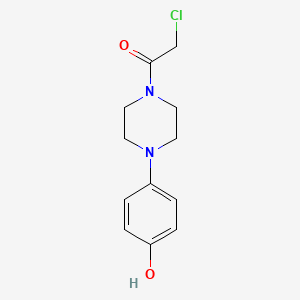
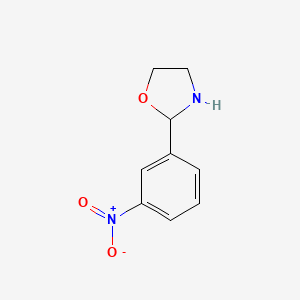
![Dimethyl 5-oxo-5,6-dihydropyrazolo[1,5-c]quinazoline-1,2-dicarboxylate](/img/structure/B8753127.png)
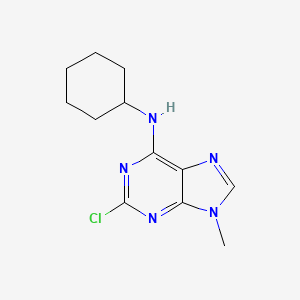
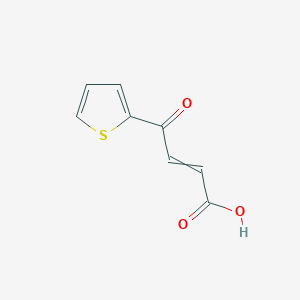
![2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol](/img/structure/B8753142.png)
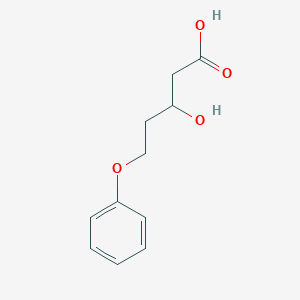
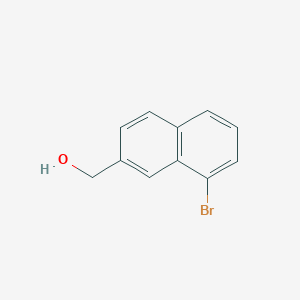
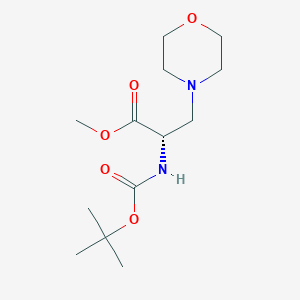
![[1-(4-Chloro-2-nitro-phenyl)-piperidin-4-yl]-methanol](/img/structure/B8753169.png)
